Ethyl 2-hydroxypropanimidoate hydrochloride

Description

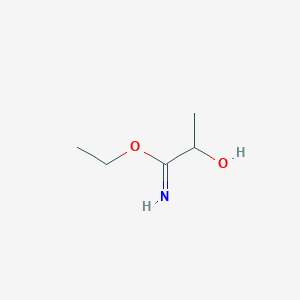

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxypropanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(6)4(2)7/h4,6-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXHWFLUIMPBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Hydroxypropanimidoate Hydrochloride

Classical Approaches to Imidoate Ester Formation

The traditional synthesis of ethyl 2-hydroxypropanimidoate hydrochloride heavily relies on the principles of the Pinner reaction, a well-established method for converting nitriles into imidoate salts. This approach also encompasses strategies for direct esterification followed by salt formation.

Pinner Reaction Derivatives and Adaptations

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgorganic-chemistry.org In the case of this compound, this involves the reaction of lactonitrile (B165350) with ethanol (B145695) in the presence of anhydrous hydrogen chloride. nrochemistry.comnih.gov

The reaction mechanism commences with the protonation of the nitrile nitrogen by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. Subsequently, the oxygen atom of ethanol acts as a nucleophile, attacking the activated nitrile carbon. A proton transfer then leads to the formation of the imidoate hydrochloride salt, commonly referred to as a Pinner salt. nrochemistry.comnih.gov

Strict anhydrous conditions are crucial for the success of the Pinner reaction, as the presence of water can lead to the hydrolysis of the product to form an ester. nrochemistry.com The reaction is also sensitive to temperature, with lower temperatures often employed to prevent the thermodynamically unstable imidium chloride salt from decomposing into an amide and an alkyl chloride. wikipedia.org

While the classical Pinner reaction utilizes gaseous hydrogen chloride, milder protocols have been developed. These include the in situ generation of hydrogen chloride from reagents like trimethylsilyl (B98337) chloride and ethanol, or the use of Lewis acids such as trimethylsilyl triflate to promote the reaction under less harsh conditions. nih.gov

Table 1: Comparison of Classical Pinner Reaction Conditions

| Acid Catalyst | Alcohol | Nitrile | Solvent | Temperature | Observations |

| Anhydrous HCl (gas) | Ethanol | Lactonitrile | Ethanol/Chloroform (B151607) | 0°C | Standard, high-yielding but requires handling of corrosive gas. organic-chemistry.orgnrochemistry.com |

| Trimethylsilyl chloride | Ethanol | Lactonitrile | Dichloromethane | Room Temp. | Milder, in situ HCl generation. nih.gov |

| Trimethylsilyl triflate | Ethanol | Lactonitrile | Acetonitrile | Room Temp. | Lewis acid catalysis, avoids strong Brønsted acids. nih.gov |

Esterification and Hydrochloric Acid Salt Formation Strategies

An alternative classical approach involves the direct esterification of a pre-existing imidic acid or the treatment of an isolated imidoate base with hydrochloric acid. However, the direct formation from lactamide (B1674226) or similar precursors is less common for this specific compound due to the stability and reactivity of the nitrile starting material in the Pinner reaction. The formation of the hydrochloride salt is typically an integral part of the Pinner synthesis rather than a separate step.

Novel and Stereoselective Synthesis Routes

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For a chiral molecule like this compound, enantioselective and diastereoselective strategies are of particular interest.

Catalytic Methods for Enantioselective or Diastereoselective Synthesis

The development of catalytic enantioselective methods for the synthesis of α-hydroxy imidoates is an emerging area. While specific catalysts for the enantioselective Pinner reaction of lactonitrile are not yet widely reported, research into chiral catalysts for related transformations provides a foundation for future work. Chiral Lewis acids or Brønsted acids could potentially be employed to control the stereochemistry of the alcohol addition to the nitrile. nih.gov

Recent advancements in asymmetric catalysis have demonstrated the use of chiral catalysts in a variety of reactions to produce enantiomerically enriched products. For instance, chiral rhodium catalysts have been used in stereoselective cyclopropanation reactions, and chiral phosphoric acids have been effective in asymmetric Friedel-Crafts alkylations. mdpi.com The principles from these and other asymmetric reactions, such as those employing chiral cobalt complexes for the synthesis of chiral sulfur compounds, could be adapted to develop stereoselective syntheses of imidoates. mdpi.comnih.gov

Multicomponent Reaction Pathways Involving Imidoate Intermediates

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov While a direct MCR for the synthesis of this compound has not been prominently described, reactions involving nitriles as one of the components are well-known.

For example, the Strecker reaction, the first described MCR, involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov Conceptually, a multicomponent reaction could be designed where lactonitrile or a precursor, ethanol, and a source of the hydrochloride are combined under conditions that favor the formation of the desired imidoate. Imidazole has been shown to act as an effective organocatalyst in various MCRs, highlighting the potential for catalyst development in this area. rsc.org

Optimization of Reaction Conditions and Yield

The yield of this compound via the Pinner reaction is highly dependent on several factors. Key parameters for optimization include the nature of the acid catalyst, solvent, temperature, and reaction time.

Research on Lewis acid-promoted Pinner reactions has shown that the choice and stoichiometry of the Lewis acid can significantly impact the yield. For instance, using two equivalents of hafnium(IV) triflate with the nitrile as the solvent has been shown to give good yields in certain systems. nih.gov In contrast, catalytic amounts of the same Lewis acid in other solvents resulted in lower yields, indicating the importance of the reaction medium. nih.gov

The exclusion of water is a critical factor, as its presence can lead to hydrolysis of the imidoate salt to the corresponding ester, thereby reducing the yield of the desired product. nih.gov Temperature control is also vital to prevent the degradation of the thermally sensitive Pinner salt. wikipedia.org

Recent studies on the stereoselective Pinner reaction for the synthesis of lactones from dinitriles have highlighted the role of milder Brønsted acids, such as methanesulfonic acid, in achieving good yields and diastereoselectivities. nih.gov Optimization of reaction time was also found to be crucial, as longer reaction times could lead to racemization. nih.gov

Table 2: Illustrative Optimization Parameters for Pinner-type Reactions

| Parameter | Variation | Effect on Yield/Selectivity | Rationale |

| Catalyst | HCl (gas) vs. Lewis Acid (e.g., TMSOTf) | Lewis acids can offer milder conditions and improved chemoselectivity. nih.gov | Avoids handling of highly corrosive HCl gas and can be more tolerant of other functional groups. |

| Solvent | Aprotic (e.g., Dichloromethane) vs. Nitrile as solvent | Using the nitrile as the solvent can increase the effective concentration and improve yields. nih.gov | Favorable reaction kinetics and simplified work-up. |

| Temperature | 0°C vs. Room Temperature | Lower temperatures generally favor the stability of the Pinner salt, preventing decomposition. wikipedia.org | The imidoate hydrochloride is often thermally unstable. |

| Reaction Time | Short (e.g., 1 hour) vs. Long (e.g., 24 hours) | Shorter reaction times may be sufficient and can prevent side reactions or racemization in stereoselective processes. nih.gov | Minimizes product degradation and potential loss of stereochemical integrity. |

Solvent Effects on Imidoate Formation

The selection of a suitable solvent is critical in the Pinner reaction to ensure the solubility of reactants and to facilitate the reaction while minimizing side reactions. The reaction must be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the nitrile or the resulting imidoate, forming amides or esters, respectively. nih.govbiotage.com

Commonly, a non-polar, aprotic solvent such as diethyl ether or chloroform is employed. organic-chemistry.org These solvents are effective in solubilizing the nitrile and alcohol, while the resulting hydrochloride salt is often insoluble, allowing for its precipitation and subsequent isolation by filtration. In some instances, an excess of the alcohol reactant (ethanol) can also serve as the solvent. nrochemistry.com More contemporary approaches have explored the use of greener solvents like cyclopentyl methyl ether (CPME), which can offer advantages in terms of reduced environmental impact and simplified workup procedures. d-nb.inforesearchgate.net The use of the nitrile itself as the solvent has also been reported, which can be effective, particularly in Lewis acid-promoted Pinner reactions. nih.govresearchgate.net

The polarity of the solvent can influence the rate of the reaction. While non-polar solvents are generally preferred to facilitate the precipitation of the product, the reaction may proceed at a different rate compared to in a more polar medium. The key is to strike a balance between reactant solubility, reaction rate, and ease of product isolation.

Table 1: Illustrative Solvent Effects on the Pinner Reaction

| Solvent | Dielectric Constant (Approx.) | Typical Observations | Potential Impact on Yield |

| Diethyl Ether | 4.3 | Low polarity, good for precipitating the hydrochloride salt. | Generally high, assuming reactant solubility is sufficient. |

| Chloroform | 4.8 | Higher polarity than ether, may increase reactant solubility. | Can be high, but may require different isolation techniques. |

| Ethanol (excess) | 24.5 | Acts as both reactant and solvent, highly polar. | May lead to a higher concentration of reactants, but isolation can be more complex. |

| Cyclopentyl Methyl Ether (CPME) | 4.7 | A greener alternative to traditional ethers, with similar properties. | Reported to give good to excellent yields with easier workup. d-nb.inforesearchgate.net |

| Dioxane | 2.2 | A non-polar ether, can be used for specific applications. | Yields can be variable depending on the specific nitrile. |

This table is illustrative and compiles general observations from the literature on the Pinner reaction. Specific results for this compound may vary.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound. The Pinner reaction is typically conducted at low temperatures, often between 0 °C and -10 °C, to minimize the formation of byproducts. nrochemistry.com The imidoate hydrochloride salt, or Pinner salt, can be thermally unstable and may decompose at higher temperatures to form an amide and an alkyl halide. wikipedia.org

The initial phase of the reaction, which involves bubbling anhydrous hydrogen chloride gas through the reaction mixture, is highly exothermic. Therefore, efficient cooling is necessary to maintain the desired low temperature. Once the HCl has been introduced, the reaction mixture is typically stirred at a low temperature for several hours to allow for the complete formation of the imidoate salt. nrochemistry.com

While the Pinner reaction is generally carried out at atmospheric pressure, the use of elevated pressure is not a common practice for the synthesis of simple imidoate hydrochlorides. The primary focus is on maintaining a low temperature to ensure the stability of the product.

The kinetics of the Pinner reaction are influenced by temperature in a predictable manner, with the reaction rate increasing at higher temperatures. However, this is offset by the decreased stability of the product. Therefore, the optimal temperature is a compromise between achieving a reasonable reaction rate and preventing product decomposition.

Table 2: Influence of Temperature on Pinner Salt Formation

| Temperature Range | Effect on Reaction Rate | Stability of Imidoate Hydrochloride | Common Practice |

| < 0 °C | Slower | High | Recommended for minimizing byproduct formation. |

| 0 °C to Room Temp. | Moderate | Decreased stability, risk of decomposition. | May be used for more stable imidoates, but with caution. |

| > Room Temp. | Fast | Low stability, significant decomposition expected. | Generally avoided for the isolation of Pinner salts. |

This table provides a generalized overview of temperature effects on the Pinner reaction based on established chemical principles.

Isolation and Purification Techniques for Hydrochloride Salts

The isolation of this compound is typically straightforward due to its precipitation from the non-polar reaction medium. The solid product can be collected by filtration, followed by washing with a cold, anhydrous solvent (such as diethyl ether) to remove any unreacted starting materials and soluble impurities. nrochemistry.com

For purification, recrystallization is a common technique. The choice of solvent for recrystallization is crucial and depends on the solubility of the hydrochloride salt. A solvent in which the salt is sparingly soluble at low temperatures but readily soluble at higher temperatures is ideal. Alcohols such as ethanol or isopropanol (B130326) are often suitable for this purpose. researchgate.net In some cases, the addition of a less polar solvent, like diethyl ether, to an alcoholic solution of the salt can induce precipitation and aid in purification. researchgate.net

Washing the isolated crude product with various organic solvents can also be an effective purification method. For instance, washing with a non-polar solvent like hexane (B92381) can remove non-polar impurities, while a wash with a more polar solvent like ethyl acetate (B1210297) might remove other types of organic residues. researchgate.net

Another purification strategy involves the conversion of the hydrochloride salt to the free imidoate base by treatment with a mild base, followed by extraction of the free base into an organic solvent. The free base can then be purified by techniques such as distillation or chromatography. Finally, the purified free base can be converted back to the hydrochloride salt by treatment with anhydrous HCl.

Table 3: Purification Techniques for Imidoate Hydrochloride Salts

| Technique | Description | Common Solvents | Advantages | Disadvantages |

| Washing | The crude solid is washed with a solvent in which the product is insoluble but impurities are soluble. | Diethyl ether, Hexane, Ethyl acetate researchgate.net | Simple, quick, and effective for removing minor impurities. | Not suitable for removing impurities with similar solubility to the product. |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to crystallize upon cooling. | Ethanol, Isopropanol, Acetone researchgate.net | Can significantly improve purity by removing a wide range of impurities. | Can be time-consuming and may result in some product loss. |

| Acid-Base Extraction | The salt is converted to the free base, which is extracted and purified before being converted back to the salt. | Water, Diethyl ether, Dichloromethane | Highly effective for separating from non-basic or water-soluble impurities. | More complex and involves multiple steps. |

This table outlines general purification strategies for organic hydrochloride salts and is applicable to the target compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Hydroxypropanimidoate Hydrochloride

Nucleophilic and Electrophilic Reactivity Profiles

The structure of ethyl 2-hydroxypropanimidoate hydrochloride features several sites susceptible to nucleophilic and electrophilic attack, leading to a rich and varied chemical reactivity.

The nitrogen atom of the imidoate group possesses a lone pair of electrons, rendering it nucleophilic. However, in the hydrochloride salt form, this nitrogen is protonated, which significantly diminishes its nucleophilicity. The protonated imidoate, or iminium cation, is electrophilic at the carbon atom double-bonded to the nitrogen.

Despite the protonation, the free base form, which can exist in equilibrium, can exhibit nucleophilic character. The nucleophilicity of the imidoate nitrogen is crucial in reactions such as transimidation, where it can be displaced by other amines. The equilibrium between the protonated and free base forms is dependent on the pH of the medium.

Table 1: Comparison of Nucleophilic and Electrophilic Sites in this compound

| Functional Group | Atom of Interest | Character | Factors Influencing Reactivity |

| Protonated Imidoate | Nitrogen | Weakly Nucleophilic (as free base) | pH, presence of stronger nucleophiles |

| Protonated Imidoate | Carbon | Electrophilic | Strength of the attacking nucleophile |

| Ester (alkoxy) | Carbonyl Carbon | Electrophilic | Steric hindrance, nature of the attacking nucleophile |

| Hydroxyl | Oxygen | Nucleophilic | pH (alkoxide formation), steric hindrance |

Note: This table is illustrative and based on general principles of organic chemistry.

The carbon atom of the ester group (or more accurately, the alkoxy group attached to the iminium carbon) is electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of the carbonyl carbon in esters. Nucleophiles can attack this carbon, leading to the displacement of the ethoxy group. The electrophilicity of this carbon is enhanced by the electron-withdrawing effect of the adjacent protonated nitrogen atom.

Reactions such as hydrolysis, alcoholysis, and aminolysis primarily occur at this electrophilic center. The mechanism of these reactions typically involves a tetrahedral intermediate, similar to the nucleophilic acyl substitution of esters.

The presence of a hydroxyl group at the 2-position significantly influences the reactivity of this compound. This hydroxyl group can act as an internal nucleophile, potentially leading to intramolecular cyclization reactions. For instance, under certain conditions, the hydroxyl group could attack the electrophilic imidoate carbon, leading to the formation of a cyclic intermediate. youtube.com

Furthermore, the hydroxyl group can participate in intramolecular catalysis. It can act as a proton donor or acceptor, facilitating nucleophilic attack or the departure of a leaving group. This can lead to an enhancement in the rates of reactions such as hydrolysis compared to analogous imidoates lacking the hydroxyl group.

Studies on Hydrolysis and Transimidation Reactions

Hydrolysis and transimidation are characteristic reactions of imidoates, leading to the formation of esters and amidines, respectively. The kinetics and mechanisms of these reactions provide insight into the stability and reactivity of the imidoate functionality.

The hydrolysis of this compound yields ethyl lactate (B86563) and ammonium (B1175870) chloride. This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate.

Reaction Scheme: C₅H₁₁NO₂·HCl + H₂O → CH₃CH(OH)COOCH₂CH₃ + NH₄Cl

The kinetics of this hydrolysis are expected to follow pseudo-first-order behavior under conditions of constant pH and a large excess of water. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Studies on the hydrolysis of structurally similar compounds, such as ethyl lactate, have shown that the reaction can be autocatalytic, where the acidic product (lactic acid) catalyzes the hydrolysis of the remaining ester. chemrxiv.org A similar autocatalytic effect could be anticipated for the hydrolysis of ethyl 2-hydroxypropanimidoate, as the formation of ammonium chloride would maintain an acidic environment.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C

| pH | k_obs (s⁻¹) | Half-life (t₁/₂) (s) |

| 1 | 1.5 x 10⁻⁴ | 4620 |

| 3 | 1.5 x 10⁻⁶ | 462000 |

| 5 | 1.5 x 10⁻⁸ | 46200000 |

Thermodynamically, the hydrolysis of imidoates to esters is generally a favorable process, driven by the formation of the more stable carbonyl group in the ester and the release of ammonia (B1221849) (or an ammonium salt).

Alcoholysis , the reaction with an alcohol, results in the formation of a different ester through the exchange of the alkoxy group. This transesterification-like reaction is also acid-catalyzed and proceeds through a similar tetrahedral intermediate as hydrolysis. The equilibrium of this reaction can be shifted by using a large excess of the reacting alcohol.

Aminolysis , the reaction with ammonia or an amine, is a key pathway for the formation of amidines. This reaction is a form of transimidation . The external amine acts as a nucleophile, attacking the electrophilic carbon of the protonated imidoate. This is followed by the elimination of ethanol (B145695) to form the corresponding amidine hydrochloride. The Pinner reaction, which forms the imidoate salt, is often the first step in a two-step process to synthesize amidines from nitriles. wikipedia.org

The mechanism involves the nucleophilic addition of the amine to the iminium carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol yield the amidine product. The rate of aminolysis is dependent on the nucleophilicity of the attacking amine and the steric hindrance around the reaction center.

Cyclization and Rearrangement Pathways

No specific studies detailing the intramolecular cyclization of this compound to form heterocyclic systems were identified. In principle, the presence of a hydroxyl and an imidoate functional group could allow for cyclization to form oxazoline (B21484) or related heterocyclic structures under appropriate conditions (acidic or basic catalysis). However, without experimental data, any proposed pathway remains speculative.

The chemical literature contains examples of rearrangements involving imidoate moieties, such as the Chapman and Mumm rearrangements. These typically involve N-aryl or N-acyl imidoates. There is no available research to suggest that the unsubstituted imidoate in this compound undergoes similar or other specific rearrangement reactions.

Role as a Synthetic Intermediate in Complex Organic Transformations

[4+2] annulation reactions, most notably the Diels-Alder reaction, are powerful methods for the formation of six-membered rings. For a compound to participate as a dienophile, it typically requires an electron-withdrawing group activating a double or triple bond. While the imidoate functionality possesses some electronic effects, there are no documented instances of this compound specifically participating in [4+2] annulation reactions.

Electrophilic ring expansion processes often involve the generation of a carbocation adjacent to a ring, which then facilitates the migration of a ring bond. It is conceivable that the hydroxyl group of this compound could be converted into a leaving group to generate a carbocation, but there is no literature to support its specific involvement in such ring expansion reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonate-stabilized carbanion. The structure of this compound does not fit the typical profile of a reactant in a standard HWE reaction. It is neither a carbonyl compound nor a phosphonate (B1237965) reagent. No variations of the HWE reaction involving this specific compound have been found in the literature.

Due to the absence of specific research data for this compound in the requested chemical contexts, it is not possible to provide detailed research findings or generate the interactive data tables as instructed. The scientific community has not, to date, published in-depth studies on the reactivity of this particular compound in these areas.

Advanced Structural Elucidation and Spectroscopic Analysis

Elucidation of Reaction Intermediates and Transition States

The synthesis of imidoates, typically via the Pinner reaction involving a nitrile and an alcohol under acidic conditions, proceeds through distinct intermediates. Advanced spectroscopic methods are indispensable for monitoring these transient species in real-time.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for observing the progression of a chemical reaction directly within the NMR tube. chemrxiv.orgnih.gov It provides real-time data on the consumption of reactants, the formation of intermediates, and the appearance of the final product, offering critical insights into reaction kinetics and mechanisms. nih.govrsc.org

In a representative synthesis of Ethyl 2-hydroxypropanimidoate hydrochloride, ethyl lactate (B86563) nitrile could be reacted with ethanol (B145695) in the presence of hydrogen chloride gas. By monitoring the reaction mixture over time using ¹H and ¹³C NMR, specific resonances corresponding to each species can be tracked.

¹H NMR Monitoring: The disappearance of the characteristic methine proton signal of the starting nitrile and the simultaneous emergence of new signals corresponding to the imidoate product would be observed. Key shifts would include the downfield shift of the methine proton adjacent to the newly formed imidoate group and the appearance of broad signals for the exchangeable N-H₂⁺ protons.

¹³C NMR Monitoring: The most significant change would be the disappearance of the nitrile carbon signal (typically ~120 ppm) and the appearance of the iminium carbon (C=N) signal at a much lower field (typically ~165-175 ppm), providing unambiguous evidence of the desired transformation.

Interactive Table 4.1.1: Hypothetical ¹H NMR Chemical Shifts for Reaction Monitoring

| Compound/Intermediate | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl Lactate Nitrile (Reactant) | -CH(OH) | ~4.2 | Quartet |

| Ethyl Lactate Nitrile (Reactant) | -CH₃ (lactyl) | ~1.5 | Doublet |

| Ethanol (Reactant) | -CH₂- | ~3.6 | Quartet |

| This compound | -CH(OH) | ~4.5 | Quartet |

| This compound | -CH₃ (lactyl) | ~1.6 | Doublet |

| This compound | -OCH₂- | ~4.4 | Quartet |

| This compound | -OCH₂CH₃ | ~1.4 | Triplet |

| This compound | -NH₂⁺- | ~9.5-11.0 | Broad Singlet |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is highly effective for monitoring changes in functional groups during a reaction. researchgate.netresearchgate.net For the formation of this compound from a nitrile precursor, these methods provide clear, diagnostic evidence of the chemical transformation.

FT-IR Spectroscopy : The reaction can be monitored by observing the decrease in the intensity of the sharp, characteristic nitrile (C≡N) stretching band, typically found around 2250 cm⁻¹. Concurrently, the appearance of a strong C=N stretching vibration between 1640-1690 cm⁻¹ and broad N-H stretching bands in the 3100-3300 cm⁻¹ region would signify the formation of the protonated imidoate product. The broad O-H stretch from the hydroxyl group would also be present throughout, likely in the 3200-3500 cm⁻¹ range. libretexts.org

Raman Spectroscopy : Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or alcoholic media due to the weak scattering of O-H bonds. The symmetric C≡N stretch of the nitrile is typically a strong and sharp Raman band, making its disappearance easy to track. The C=N bond of the product also gives a distinct Raman signal.

Interactive Table 4.1.2: Key Vibrational Frequencies for Reaction Monitoring

| Functional Group | Vibration Mode | Reactant (Nitrile) Frequency (cm⁻¹) | Product (Imidoate) Frequency (cm⁻¹) |

| Nitrile | C≡N Stretch | ~2250 | Absent |

| Imidoate | C=N Stretch | Absent | ~1660 |

| Amine Salt | N-H Stretch | Absent | ~3100-3300 (broad) |

| Hydroxyl | O-H Stretch | ~3200-3500 (broad) | ~3200-3500 (broad) |

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a cornerstone technique for identifying reactive intermediates and confirming the structures of products in a reaction pathway. rsc.orgnih.gov Its high sensitivity allows for the detection of low-concentration species that may be crucial to the mechanism. researchgate.net

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound, HRMS would be used to analyze the cation [C₅H₁₂NO₂]⁺. Electrospray ionization (ESI) is a suitable soft ionization technique that would transfer the pre-existing ion from solution into the gas phase for analysis.

The precise mass measured by HRMS can be compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned elemental composition, confirming the identity of the product or any detected intermediates.

Table 4.2.1: HRMS Data for the Ethyl 2-hydroxypropanimidoate Cation

| Ion Formula | Isotopic Composition | Theoretical Exact Mass (m/z) |

| [C₅H₁₂NO₂]⁺ | ¹²C₅¹H₁₂¹⁴N¹⁶O₂ | 118.0863 |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of the imidoate at m/z 118.1) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. youtube.com The fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of atoms within the molecule. nationalmaglab.org

Plausible fragmentation pathways for the [C₅H₁₂NO₂]⁺ cation would involve the neutral loss of small, stable molecules such as ethanol, ethylene, or water, leading to characteristic product ions. Analyzing these fragments helps piece together the original structure and distinguish it from potential isomers.

Interactive Table 4.2.2: Plausible MS/MS Fragmentation of the [C₅H₁₂NO₂]⁺ Cation

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Product Ion Structure |

| 118.1 | Ethanol (C₂H₅OH) | 72.0 | [CH₃-CH(OH)-C≡NH]⁺ |

| 118.1 | Water (H₂O) | 100.1 | [CH₃-C(=CH₂)-C(=NH₂)-OCH₂CH₃]⁺ |

| 118.1 | Acetaldehyde (CH₃CHO) | 74.0 | [H₂N=C(H)-OCH₂CH₃]⁺ |

| 72.0 | Carbon Monoxide (CO) | 44.0 | [CH₃-CH=NH₂]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

As an ionic salt, the crystal structure is expected to be stabilized by a network of intermolecular interactions, primarily hydrogen bonds. nih.gov The chloride anion (Cl⁻) would act as a hydrogen bond acceptor, interacting with the acidic protons of the protonated imidoate group (-NH₂⁺) and the hydroxyl group (-OH). researchgate.netmdpi.com These interactions dictate the crystal packing arrangement. Analysis of the crystal structure would provide invaluable information on the charge distribution and stereochemistry of the molecule.

Table 4.3.1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 7.89 |

| β (°) | 98.5 |

| Volume (ų) | 821.4 |

| Z | 4 |

| Key H-Bond (N-H···Cl) (Å) | ~2.2 - 2.4 |

| Key H-Bond (O-H···Cl) (Å) | ~2.1 - 2.3 |

Theoretical and Computational Chemistry of Ethyl 2 Hydroxypropanimidoate Hydrochloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach due to its favorable balance of accuracy and computational cost. DFT calculations can predict various ground state properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic charge distribution.

For Ethyl 2-hydroxypropanimidoate hydrochloride, DFT calculations would typically be performed using a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p) to provide a good description of the system. The geometry optimization process seeks the lowest energy conformation of the molecule, providing insights into its three-dimensional structure.

Below is a table of predicted ground state geometric parameters for the cation of this compound, based on typical values for similar functional groups.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=N | C(imidoate)-N | 1.29 |

| C-O (ester) | C(imidoate)-O | 1.34 |

| O-C (ethyl) | O-C(ethyl) | 1.45 |

| C-C (ethyl) | C-C(ethyl) | 1.53 |

| C-C (propyl) | C(imidoate)-C | 1.51 |

| C-O (hydroxyl) | C-OH | 1.42 |

| N-H | N-H | 1.02 |

| **Bond Angles (°) ** | ||

| C=N-H | C-N-H | 121.5 |

| C-O-C | C(imidoate)-O-C | 118.0 |

| O=C-N | O-C-N | 115.0 |

| O-C-C | O-C-C(propyl) | 109.5 |

| N-C-C | N-C-C(propyl) | 125.0 |

| Dihedral Angles (°) | ||

| C-O-C-C | C(imidoate)-O-C-C | 180.0 (anti) |

| H-N-C-O | H-N-C-O | 0.0 (syn) |

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap suggests higher reactivity.

For this compound, the protonation of the imino nitrogen is expected to significantly lower the energy of the LUMO, making the imidoate carbon more susceptible to nucleophilic attack. The HOMO would likely be localized on the oxygen atoms and the C=N pi system.

An illustrative HOMO-LUMO analysis for the cation of this compound is presented in the table below.

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -9.8 | Primarily localized on the non-bonding orbitals of the oxygen atoms. |

| LUMO | -1.5 | Primarily localized on the π* orbital of the protonated C=N double bond. |

| HOMO-LUMO Gap | 8.3 | Indicates moderate kinetic stability, with the LUMO suggesting electrophilicity at the imidoate carbon. |

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. This allows for the prediction of reaction pathways and the calculation of activation energies.

Transition State Characterization and Reaction Barrier Calculations

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path of a reaction. Characterizing the TS is crucial for understanding the reaction mechanism and calculating the activation energy barrier, which determines the reaction rate. Computationally, a TS is located and confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A plausible reaction for this compound is its hydrolysis, which would involve the nucleophilic attack of a water molecule on the electrophilic imidoate carbon. The reaction would proceed through a tetrahedral intermediate.

Below is a table of hypothetical calculated energy barriers for the hydrolysis of the cation of Ethyl 2-hydroxypropanimidoate.

| Reaction Step | Predicted Activation Energy (kcal/mol) | Description |

| Nucleophilic attack of water on the imidoate carbon | 15 - 20 | Formation of a tetrahedral intermediate. This is likely the rate-determining step. |

| Proton transfer steps | 5 - 10 | Intramolecular or solvent-assisted proton transfers to facilitate bond cleavage. |

| Breakdown of the tetrahedral intermediate | 10 - 15 | Cleavage of the C-N or C-O bond to form the final products. |

Solvation Effects on Reactivity through Implicit and Explicit Models

Reactions in solution are significantly influenced by the solvent. Computational models can account for these effects in two primary ways: implicit and explicit solvation models.

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally intensive but can provide a more detailed and accurate picture of solvation.

For the hydrolysis of this compound, a polar protic solvent like water would play a crucial role. Explicit water molecules would likely be involved in stabilizing the transition state through hydrogen bonding and may participate directly in proton transfer steps, potentially lowering the activation energy barrier compared to the gas phase. The implicit model would account for the stabilization of the charged species in the polar environment.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers, and they often have different energies. Identifying the lowest energy conformers is important as they are the most populated and will dominate the observed properties of the molecule.

A conformational search would typically be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers at a higher level of theory like DFT.

The table below presents a hypothetical relative energy profile for some key conformers of the cation of Ethyl 2-hydroxypropanimidoate.

| Conformer (Rotation around C(imidoate)-C bond) | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.0 | The nitrogen and oxygen atoms are on opposite sides, minimizing steric hindrance. This is likely the global minimum. |

| Syn-periplanar | ~0° | 3.5 | The nitrogen and oxygen atoms are eclipsed, leading to significant steric strain. |

| Gauche | ~60° | 1.2 | A staggered conformation that is higher in energy than the anti-periplanar conformer but more stable than the syn-periplanar. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of molecular conformations, providing a detailed picture of the molecule's flexibility and preferred shapes. portlandpress.com For this compound, MD simulations are instrumental in sampling its vast conformational space. calcus.cloud

The conformational landscape of a molecule is defined by the potential energy surface, which features numerous local minima corresponding to stable or metastable conformations. ucsb.edunih.gov The goal of conformational sampling is to explore this landscape to identify the most energetically favorable conformations and the pathways for interconversion between them. calcus.cloudnih.gov

A typical MD simulation for this compound would involve the following steps:

System Setup: A three-dimensional model of the molecule is generated. A force field, which is a set of parameters describing the potential energy of the system, is chosen. Popular force fields for small organic molecules include AMBER, CHARMM, and GROMOS. The molecule is then typically solvated in a box of explicit solvent molecules, such as water, to mimic solution-phase conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes and bring the system to a local energy minimum.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to the target value. This allows the system to relax and reach a state of thermal equilibrium.

Production Run: The simulation is run for an extended period, during which the trajectory of atomic positions and velocities is saved at regular intervals. This trajectory provides the raw data for conformational analysis.

From the MD trajectory, various properties can be analyzed to understand the conformational preferences of this compound. This includes the analysis of dihedral angles, the radius of gyration, and the formation of intramolecular hydrogen bonds. The resulting conformational ensemble can be clustered to identify the most populated conformational states.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular dynamics simulation of this compound.

| Conformer ID | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angles (τ₁, τ₂) | Intramolecular H-Bond |

|---|---|---|---|---|

| 1 | 45 | 0.00 | -60°, 175° | Yes |

| 2 | 30 | 0.85 | 65°, -170° | No |

| 3 | 15 | 1.50 | 180°, 160° | No |

| 4 | 10 | 2.10 | -70°, 60° | Yes |

This table presents illustrative data for the major conformers of this compound that might be identified through molecular dynamics simulations. The dihedral angles (τ₁ and τ₂) would correspond to key rotatable bonds in the molecule.

Predicting Chirality and Stereoselectivity in Reactions

This compound possesses a chiral center at the carbon atom bearing the hydroxyl and methyl groups. This chirality is a fundamental aspect of its chemical identity and will influence its interaction with other chiral molecules and its behavior in stereoselective reactions. scitechdaily.com Computational chemistry offers powerful tools for predicting and understanding the stereochemical outcomes of chemical reactions. rsc.org

Predicting Chirality:

The absolute configuration of a chiral center can be determined computationally by calculating the electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) spectra and comparing them to experimental data. nih.gov Time-dependent density functional theory (TD-DFT) is a commonly used quantum mechanical method for this purpose. nih.gov By calculating the chiroptical properties for both the (R) and (S) enantiomers, one can confidently assign the absolute configuration of the experimentally observed enantiomer.

Predicting Stereoselectivity:

When this compound participates in a reaction that can generate a new stereocenter, it is crucial to predict which stereoisomer will be the major product. This is the domain of stereoselectivity prediction. nih.gov Quantum chemical calculations can be employed to model the reaction mechanism and determine the energies of the transition states leading to the different stereoisomeric products. rsc.org

The general approach involves:

Mapping Reaction Pathways: The potential energy surface for the reaction is explored to identify the pathways leading to all possible stereoisomers. This involves locating the structures of the reactants, transition states, intermediates, and products.

Calculating Transition State Energies: The energies of the transition states for each pathway are calculated with a high level of theory, such as density functional theory (DFT) or more advanced ab initio methods.

Applying Transition State Theory: According to transition state theory, the reaction rate is exponentially dependent on the activation energy (the energy difference between the reactants and the transition state). The stereoselectivity of a reaction is therefore determined by the difference in the activation energies of the competing pathways. A lower activation energy corresponds to a faster reaction and the formation of the major product.

The predicted enantiomeric excess (ee) or diastereomeric excess (de) can be calculated from the difference in the Gibbs free energies of the transition states (ΔΔG‡) using the following equation:

ee or de (%) = |(k_major - k_minor) / (k_major + k_minor)| * 100

where k is the rate constant for each pathway, which is related to ΔΔG‡ by the Eyring equation.

Below is a hypothetical data table illustrating the prediction of stereoselectivity for a hypothetical reaction involving this compound.

| Product Stereoisomer | Transition State | ΔG‡ (kcal/mol) | Predicted Product Ratio | Predicted ee/de (%) |

|---|---|---|---|---|

| (R,R) | TS-RR | 20.5 | 95 | 90 |

| (R,S) | TS-RS | 22.3 | 5 |

This table provides an illustrative example of how computational chemistry can be used to predict the stereochemical outcome of a reaction. The lower activation energy of the transition state leading to the (R,R) product indicates that it will be the major stereoisomer.

Applications in Advanced Organic Synthesis

Precursor to Amino Acid Derivatives and Peptidomimetics

Ethyl 2-hydroxypropanimidoate hydrochloride can serve as a valuable precursor in the synthesis of non-natural amino acid derivatives. The imidoate functionality can be hydrolyzed to the corresponding ester, which can then be further manipulated. More directly, the imidoate can react with various nucleophiles to introduce side chains, and subsequent transformation of the imidoate nitrogen can lead to the desired amino group.

In the realm of peptidomimetics, which are compounds that mimic the structure and function of peptides, this reagent offers a unique starting point. The development of peptidomimetics is a crucial area of medicinal chemistry, aimed at creating peptide-like molecules with improved stability and bioavailability. The incorporation of structural motifs derived from this compound can lead to novel peptide backbone isosteres. For instance, the imidoate can be used to form linkages that are more resistant to enzymatic degradation than the native amide bond.

| Application | Synthetic Strategy | Resulting Moiety |

| Amino Acid Synthesis | Reaction with a carbon nucleophile followed by hydrolysis and reduction. | Non-natural amino acid with a hydroxypropyl side chain. |

| Peptidomimetics | Incorporation into a peptide chain to replace a standard amide bond. | Modified peptide backbone with improved stability. |

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a versatile platform for the construction of various heterocyclic systems, particularly those containing nitrogen and oxygen.

The imidoate functionality is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles. Through condensation reactions with bifunctional nucleophiles, it is possible to construct rings of various sizes. For example, reaction with a 1,2-diamine could lead to the formation of dihydroimidazoles, which can be further oxidized to imidazoles. Similarly, reaction with hydrazine derivatives can yield triazoles or other related heterocycles. The presence of the hydroxyl group on the side chain offers a handle for further functionalization or can participate in the cyclization reaction itself.

The inherent structure of this compound, containing both a nitrogen and an oxygen atom in a 1,3-relationship (after considering the tautomeric form), makes it an ideal precursor for oxazole and oxazoline (B21484) synthesis. Intramolecular cyclization, potentially promoted by the hydroxyl group, or intermolecular reactions with appropriate reagents can lead to the formation of these important five-membered heterocyclic rings. Oxazolines, for instance, are prevalent in a number of natural products and are often used as chiral ligands in asymmetric catalysis.

| Heterocycle Class | Key Reactants | Reaction Type |

| Imidazoles | 1,2-Diamines | Condensation/Cyclization |

| Triazoles | Hydrazines | Condensation/Cyclization |

| Oxazoles/Oxazolines | Intramolecular cyclization or reaction with carbonyl compounds. | Cyclization |

Role in Natural Product and Active Pharmaceutical Ingredient (API) Synthesis

The strategic application of versatile building blocks is paramount in the total synthesis of complex natural products and APIs. This compound can play a significant role in this context, not as a final component of the API itself, but as a key intermediate in the chemical pathways leading to these molecules.

In the planning of a complex synthesis, a process known as retrosynthetic analysis is employed to deconstruct the target molecule into simpler, commercially available starting materials. A synthetic chemist might envision disconnecting a target molecule at a point where an imidoate-derived functionality could be introduced. For example, a substituted amidine within a target molecule could be retrosynthetically disconnected to an imidoate precursor like this compound and an amine. This strategic disconnection simplifies the synthetic problem and provides a clear path forward.

The 2-hydroxypropanimidoate moiety contains a chiral center at the carbon bearing the hydroxyl group. By starting with an enantiomerically pure form of this compound, it is possible to introduce this chirality into the target molecule. This is of immense importance in pharmaceutical synthesis, where often only one enantiomer of a drug is active and the other may be inactive or even harmful. The use of chiral building blocks is a powerful strategy for controlling the stereochemistry of the final product. Furthermore, the imidoate group can be used to direct stereoselective reactions on adjacent parts of the molecule.

Synthesis and Reactivity of Analogues and Derivatives

Modification of the Ester Moiety

The ester component of the molecule is a prime target for structural variation, allowing for the synthesis of a range of alkyl and aryl analogues. This modification significantly influences the compound's reactivity.

The most direct and widely employed method for synthesizing 2-hydroxypropanimidoate hydrochlorides is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. For the synthesis of 2-hydroxypropanimidoate analogues, the common starting material is 2-hydroxypropanenitrile, also known as lactonitrile (B165350).

The general reaction proceeds by passing anhydrous HCl gas through a solution of lactonitrile in an excess of the desired anhydrous alcohol at low temperatures, typically around 0 °C, to prevent the thermodynamically unstable imidoate salt from decomposing. The alcohol acts as both the reactant and, frequently, the solvent. The reaction protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This process yields the corresponding alkyl or aryl 2-hydroxypropanimidoate as its hydrochloride salt, often referred to as a Pinner salt.

By varying the alcohol used in the Pinner reaction, a wide variety of ester analogues can be synthesized. For example, using methanol (B129727) yields the methyl imidoate, while isopropanol (B130326) yields the isopropyl imidoate. The synthesis of aryl imidoates can be achieved by using phenols as the alcohol component, although the reaction may require different conditions due to the lower nucleophilicity of phenols compared to aliphatic alcohols. Lewis acids have also been explored as promoters for the Pinner reaction.

| Starting Nitrile | Alcohol/Phenol | Product Imidoate Ester | Typical Conditions |

|---|---|---|---|

| 2-Hydroxypropanenitrile | Methanol | Methyl 2-hydroxypropanimidoate | Anhydrous HCl, 0 °C |

| 2-Hydroxypropanenitrile | Ethanol (B145695) | Ethyl 2-hydroxypropanimidoate | Anhydrous HCl, 0 °C |

| 2-Hydroxypropanenitrile | Isopropanol | Isopropyl 2-hydroxypropanimidoate | Anhydrous HCl, 0 °C |

| 2-Hydroxypropanenitrile | Phenol | Phenyl 2-hydroxypropanimidoate | Anhydrous HCl, modified conditions |

| 2-Hydroxypropanenitrile | Benzyl (B1604629) alcohol | Benzyl 2-hydroxypropanimidoate | Anhydrous HCl, 0 °C |

The nature of the alkyl or aryl group (the R' in R-O-R') in the ester moiety has a profound impact on the reactivity of the imidoate function. This influence can be attributed to a combination of electronic and steric effects.

Electronic Effects: The electrophilicity of the imidoate carbon is a key determinant of its reactivity towards nucleophiles.

Alkyl Groups: Simple alkyl groups, such as methyl and ethyl, are weakly electron-donating through induction, having a modest effect on the imidoate's reactivity.

Aryl Groups: An aryl group's effect is dictated by the substituents on the aromatic ring. An unsubstituted phenyl group is generally electron-withdrawing compared to an alkyl group. If the aryl ring contains electron-withdrawing substituents (e.g., -NO2, -CN), the oxygen atom becomes less basic, making the corresponding aryloxide a better leaving group. This increases the electrophilicity of the imidoate carbon, rendering the molecule more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups (e.g., -OCH3, -CH3) on the aryl ring decrease this reactivity.

Steric Effects: The size of the ester group can sterically hinder the approach of nucleophiles to the imidoate carbon. A bulky group like tert-butyl will slow down the rate of reactions such as hydrolysis or aminolysis compared to a smaller methyl or ethyl group.

Diversification at the Hydroxyl Group

The secondary hydroxyl group on the propanimidoate backbone is another key site for introducing structural diversity through reactions like etherification and esterification.

Modification of the hydroxyl group requires reaction conditions that are compatible with the sensitive imidoate hydrochloride functionality.

Etherification: The synthesis of 2-alkoxypropanimidoates can be achieved via O-alkylation. A standard approach involves deprotonating the hydroxyl group with a suitable base (one that does not react competitively with the imidoate) to form an alkoxide, which is then treated with an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl bromide). The choice of base and solvent is critical to avoid side reactions.

Esterification: The hydroxyl group can be acylated to form an ester, yielding 2-(acyloxy)propanimidoate derivatives. This transformation is typically accomplished by reacting the parent compound with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). These bases serve to neutralize the HCl generated during the reaction. Direct acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is generally not feasible due to the presence of the already acidic imidoate hydrochloride and the potential for competing reactions.

| Parent Compound | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| Ethyl 2-hydroxypropanimidoate | Methyl Iodide (CH3I) + Base | Etherification | Ethyl 2-methoxypropanimidoate |

| Ethyl 2-hydroxypropanimidoate | Acetyl Chloride + Base | Esterification (Acylation) | Ethyl 2-acetoxypropanimidoate |

| Ethyl 2-hydroxypropanimidoate | Benzoyl Chloride + Base | Esterification (Benzoylation) | Ethyl 2-(benzoyloxy)propanimidoate |

| Ethyl 2-hydroxypropanimidoate | Acetic Anhydride + Base | Esterification (Acylation) | Ethyl 2-acetoxypropanimidoate |

Masking the hydroxyl group as an ether or an ester significantly alters the chemical properties of the resulting derivatives.

Removal of the Acidic Proton: The hydroxyl proton is acidic and can interfere with reactions involving bases. Converting the -OH group to an ether (-OR) or ester (-OCOR) removes this proton, preventing unwanted deprotonation and allowing for a wider range of base-mediated reactions to be performed on other parts of the molecule.

Impact on Imidoate Reactivity: The new ether or ester group can exert steric and electronic effects on the nearby imidoate center. A large, bulky group can sterically shield the imidoate carbon from nucleophilic attack. Electronically, these groups are generally considered to have a minor inductive effect on the distant imidoate carbon compared to the more dominant effects of the main ester group.

Introduction of New Reactivity: The newly introduced ester linkage at the 2-position can itself act as a reactive site. For example, it can be selectively hydrolyzed under different conditions than the imidoate ester, potentially allowing for sequential, site-specific modifications.

Structural Variations of the Propanimidoate Backbone

Altering the carbon skeleton of the propanimidoate itself leads to the creation of more profound structural analogues. The most straightforward approach is to begin the synthesis with a different α-hydroxynitrile in the Pinner reaction. The diversity of the final product is therefore dependent on the availability of the starting cyanohydrin.

For instance, using mandelonitrile (B1675950) (2-hydroxy-2-phenylacetonitrile) instead of lactonitrile would result in the synthesis of an imidoate with a phenyl group attached to the α-carbon. Similarly, starting with cyanohydrins derived from other aldehydes or ketones (e.g., 2-hydroxy-3-methylbutanenitrile (B103398) from isobutyraldehyde) allows for the introduction of various alkyl and aryl substituents onto the backbone, significantly expanding the scope of accessible analogues. This strategy highlights the modularity of the Pinner synthesis for creating a diverse range of imidoate structures.

Homologues and Branched Analogues

The synthesis of homologues and branched analogues of ethyl 2-hydroxypropanimidoate hydrochloride generally follows the principles of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.org In this case, the nitrile substrate is a 2-hydroxyalkane nitrile, and the alcohol determines the ester group of the resulting imidoate.

The general synthetic approach involves reacting a homologous or branched 2-hydroxyalkane nitrile with anhydrous ethanol in the presence of a strong acid, typically hydrogen chloride gas. The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the ethanol to yield the corresponding ethyl imidoate hydrochloride salt. nrochemistry.comaskfilo.comnih.gov

Synthesis of Homologues:

Homologues of this compound can be synthesized by starting with the appropriate homologous 2-hydroxyalkane nitriles. For instance, the synthesis of ethyl 2-hydroxybutanimidoate hydrochloride would utilize 2-hydroxybutanenitrile.

Reaction Scheme for Homologue Synthesis: HO-CH(R)-C≡N + CH₃CH₂OH + HCl → [HO-CH(R)-C(=NH₂⁺)OCH₂CH₃]Cl⁻

Where R = ethyl, propyl, etc.

Synthesis of Branched Analogues:

Similarly, branched analogues can be prepared from nitriles with branched alkyl chains. For example, the synthesis of ethyl 2-hydroxy-3-methylbutanimidoate hydrochloride would start from 2-hydroxy-3-methylbutanenitrile. The introduction of branching can influence the reaction rates and yields due to steric effects.

The reactivity of these homologues and branched analogues in subsequent reactions, such as hydrolysis or aminolysis, is expected to be influenced by the nature of the alkyl group (R). Increased chain length or branching may sterically hinder the approach of nucleophiles to the electrophilic carbon of the imidoate group.

Table 1: Illustrative Examples of Synthesized Homologues and Branched Analogues of this compound via the Pinner Reaction

| Starting Nitrile | Resulting Imidoate Hydrochloride | Nature of Analogue |

|---|---|---|

| 2-Hydroxybutanenitrile | Ethyl 2-hydroxybutanimidoate hydrochloride | Homologue (n-propyl) |

| 2-Hydroxypentanenitrile | Ethyl 2-hydroxypentanimidoate hydrochloride | Homologue (n-butyl) |

| 2-Hydroxy-3-methylbutanenitrile | Ethyl 2-hydroxy-3-methylbutanimidoate hydrochloride | Branched Analogue (isopropyl) |

| 2-Hydroxy-4-methylpentanenitrile | Ethyl 2-hydroxy-4-methylpentanimidoate hydrochloride | Branched Analogue (isobutyl) |

Substitution Effects on Electronic and Steric Properties

The introduction of substituents on the alkyl backbone of this compound can profoundly alter its electronic and steric properties, thereby influencing its reactivity and stability. These effects are generally categorized as electronic (inductive and resonance) and steric effects.

Electronic Effects:

Electronic effects are transmitted through the molecular framework and affect the electron density at the reaction center. For aliphatic systems, the inductive effect is predominant. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be introduced to modulate the electrophilicity of the imidoate carbon.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br) or a cyano group (-CN) can be introduced on the alkyl chain. These groups, due to their high electronegativity, pull electron density away from the carbon backbone, making the imidoate carbon more electrophilic and thus more susceptible to nucleophilic attack. The strength of the inductive effect generally follows the order of electronegativity.

Electron-Donating Groups (EDGs): Alkyl groups are considered weak electron-donating groups through an inductive effect. Increasing the number or size of alkyl substituents can slightly increase the electron density at the reaction center, potentially decreasing its reactivity towards nucleophiles.

The electronic effects of substituents can be quantified using parameters like the Hammett substituent constants (σ), although these are primarily defined for aromatic systems. wikipedia.orgutexas.eduresearchgate.net For aliphatic systems, Taft's polar substituent constant (σ*) is more appropriate.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms and groups within a molecule. Bulky substituents near the reaction center can hinder the approach of reactants, slowing down the reaction rate. This phenomenon is known as steric hindrance.

In the context of analogues of this compound, increasing the size of the alkyl group (homologues) or introducing branching will increase the steric bulk around the imidoate functional group. This can be quantified using steric parameters such as Taft's steric factor (Eₛ) or Charton's steric parameter (υ). wikipedia.orgslideshare.netmdpi.com A more negative Eₛ value or a larger υ value generally indicates a greater steric hindrance. wikipedia.orgchempedia.info

Table 2: Predicted Influence of Substituents on the Properties of this compound Analogues

| Substituent (R in HO-CH(R)-C(=NH₂⁺)OCH₂CH₃]Cl⁻) | Electronic Effect | Steric Effect | Predicted Effect on Reactivity towards Nucleophiles |

|---|---|---|---|

| -CH₃ (Parent Compound) | Weakly Electron-Donating | Moderate | Baseline |

| -CH₂CH₃ | Weakly Electron-Donating | Increased | Slightly Decreased |

| -CH(CH₃)₂ | Electron-Donating | Significantly Increased | Decreased |

| -C(CH₃)₃ | Electron-Donating | Highly Increased | Significantly Decreased |

| -CH₂Cl | Strongly Electron-Withdrawing | Similar to -CH₂CH₃ | Increased |

| -CH₂F | Very Strongly Electron-Withdrawing | Slightly smaller than -CH₂CH₃ | Significantly Increased |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methods for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral 2-hydroxy acid derivatives, for instance, are valuable building blocks in the synthesis of various pharmaceuticals. The development of asymmetric synthetic routes to chiral derivatives of ethyl 2-hydroxypropanimidoate hydrochloride is a logical and important next step.

Future research could focus on several promising strategies:

Chiral Auxiliaries: One established method involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. A three-step sequence of aldol (B89426) addition, directed cyclopropanation, and retro-aldol cleavage has been successfully employed for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, demonstrating the power of temporary stereocenters. rsc.org A similar approach could be adapted for the synthesis of chiral derivatives of ethyl 2-hydroxypropanimidoate.

Catalytic Asymmetric Methods: The development of catalytic enantioselective methods is highly desirable due to their efficiency and atom economy. Research into chiral catalysts, such as those based on transition metals or organocatalysts, could lead to efficient methods for producing specific enantiomers of substituted 2-hydroxypropanimidoates. For example, polystyrene-supported catalysts have been used in the enantioselective conjugate addition for the synthesis of GABA-derivatives in continuous flow systems. nih.gov

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Enzymes like dehydrogenases and lipases have been used for the synthesis of chiral 2-hydroxy carboxylic acids and their derivatives. google.comnih.govresearchgate.net Screening for enzymes that can selectively act on racemic mixtures of ethyl 2-hydroxypropanimidoate derivatives could provide an efficient route to enantiomerically pure products.

A comparative table of potential asymmetric synthesis strategies is presented below:

| Strategy | Potential Advantages | Potential Challenges |

| Chiral Auxiliaries | Well-established, predictable stereochemical outcomes. | Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps. |

| Catalytic Asymmetric Methods | High efficiency, atom economy, potential for high enantioselectivity. | Catalyst development can be challenging and expensive, optimization of reaction conditions required. |

| Enzymatic Resolutions | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope may be limited. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods. researchgate.netnih.govresearchgate.net The application of these technologies to this compound could unlock novel reaction pathways and molecular architectures.

Photocatalytic Transformations:

Visible-light photoredox catalysis can facilitate a wide range of organic transformations by generating radical intermediates under mild conditions. nih.gov For imidoates, this could include:

α-Functionalization: Similar to the photocatalytic α-alkylation of amines, it may be possible to generate α-amino radicals from the imidoate, which could then be coupled with various radical acceptors. researchgate.netchemrxiv.orgelsevierpure.com

Cycloaddition Reactions: Photocatalysis could enable novel cycloaddition reactions involving the imidoate functionality, leading to the synthesis of complex heterocyclic structures.

Electrocatalytic Transformations:

Electrochemistry provides a reagent-free method for oxidation and reduction, offering precise control over reaction conditions. researchgate.netnih.govnih.gov Potential electrocatalytic transformations of this compound include:

Reductive Coupling Reactions: The imidoate functionality could be electrochemically reduced to generate reactive intermediates for coupling with other molecules.

Oxidative Cyclizations: Anodic oxidation could be used to trigger intramolecular cyclization reactions, providing access to novel heterocyclic systems.

Future research in this area would involve screening various photocatalysts and electrocatalytic conditions to explore the reactivity of this compound and its derivatives.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of synthetic methodologies from the laboratory to an industrial scale often presents significant challenges. Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and in-line analysis. nih.govresearchgate.net

The integration of the synthesis of this compound and its derivatives into a continuous flow process would be a significant advancement. A multi-step continuous-flow system could be designed to telescope several reaction steps, minimizing purification and handling of intermediates. researchgate.net For example, the synthesis of β-amino acid esters has been successfully achieved in a continuous-flow microreactor using a lipase-catalyzed Michael addition. mdpi.com This approach could be adapted for the synthesis and subsequent modification of ethyl 2-hydroxypropanimidoate.

Key areas for future research include:

Development of robust and efficient flow-based synthetic protocols.

Integration of in-line purification and analytical techniques for real-time monitoring and optimization.

Automation of the entire synthetic process for high-throughput synthesis and library generation.

Computational Design of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. escholarship.orgnih.govyork.ac.uk Applying computational methods to study this compound can provide valuable insights and guide experimental efforts.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of various reactions involving the imidoate, helping to understand the reaction mechanism and identify key intermediates and transition states. youtube.com

Predicting Reactivity and Selectivity: Computational models can be used to predict how changes in the substrate structure, catalyst, or reaction conditions will affect the outcome of a reaction. researchgate.netmdpi.com This can accelerate the discovery of new reactions and the optimization of existing ones.

Design of Novel Catalysts: Computational screening can be used to identify promising new catalysts for asymmetric transformations or other challenging reactions involving ethyl 2-hydroxypropanimidoate derivatives.

The synergy between computational prediction and experimental validation will be crucial for the rapid development of new synthetic methodologies.

Synergistic Applications in Materials Science (Focus on Chemical Modification)

The unique chemical structure of this compound, containing both a reactive imidoate group and a hydroxyl group, makes it an interesting candidate for applications in materials science, particularly for the chemical modification of polymer surfaces. researchgate.net Surface modification is a critical technology for tailoring the properties of materials for specific applications, such as improving biocompatibility or adhesion. nih.gov

Potential applications in materials science include:

Surface Grafting: The imidoate or hydroxyl group could be used to covalently attach the molecule to the surface of a polymer, introducing new functional groups and altering the surface properties. For example, polymers containing phosphonic acid groups have been grafted onto hydroxyapatite (B223615) nanocrystals to improve their colloidal stability. researchgate.net

Post-Polymerization Modification: this compound could be incorporated as a monomer into a polymer chain. The pendant imidoate and hydroxyl groups would then be available for subsequent chemical modification, allowing for the fine-tuning of the polymer's properties. frontiersin.org

Future research in this area will involve exploring the reactivity of this compound with various polymer surfaces and developing methods for controlled surface modification. The ability to tailor the surface properties of materials using this versatile molecule could lead to the development of new biomaterials, coatings, and functional textiles.

Q & A

Q. Table 1: Stability of this compound

| Condition | Degradation Pathway | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| pH 7.4, 37°C | Hydrolysis | 18.5 hrs | |

| UV Light (300 nm) | Photolysis | 6.2 hrs | |

| –20°C (Argon) | No degradation | >6 months |

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR (D₂O) | δ 4.25 (q, 2H) | Ethyl ester CH₂ |

| IR | 1695 cm⁻¹ | C=O stretch |

| ESI-MS | m/z 180.06 | [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.